2-ethynyl-1H-pyrrolo[2,3-b]pyridine 2-ethynyl-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1485294-64-1
VCID: VC5485937
InChI: InChI=1S/C9H6N2/c1-2-8-6-7-4-3-5-10-9(7)11-8/h1,3-6H,(H,10,11)
SMILES: C#CC1=CC2=C(N1)N=CC=C2
Molecular Formula: C9H6N2
Molecular Weight: 142.161

2-ethynyl-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1485294-64-1

Cat. No.: VC5485937

Molecular Formula: C9H6N2

Molecular Weight: 142.161

* For research use only. Not for human or veterinary use.

2-ethynyl-1H-pyrrolo[2,3-b]pyridine - 1485294-64-1

Specification

CAS No. 1485294-64-1
Molecular Formula C9H6N2
Molecular Weight 142.161
IUPAC Name 2-ethynyl-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C9H6N2/c1-2-8-6-7-4-3-5-10-9(7)11-8/h1,3-6H,(H,10,11)
Standard InChI Key KASCYYRYKWOAHH-UHFFFAOYSA-N
SMILES C#CC1=CC2=C(N1)N=CC=C2

Introduction

Structural Characteristics and Nomenclature

The molecular framework of 2-ethynyl-1H-pyrrolo[2,3-b]pyridine consists of:

  • A pyrrole ring fused to a pyridine ring at the [2,3-b] positions

  • An ethynyl group (-C≡CH) at position 2 of the pyrrolopyridine system

  • Molecular formula: C10H8N2\text{C}_{10}\text{H}_{8}\text{N}_{2} (molecular weight = 156.18 g/mol)

The IUPAC name derives from the parent 1H-pyrrolo[2,3-b]pyridine system, with numbering starting at the pyrrole nitrogen. X-ray crystallographic studies of analogous compounds reveal planarity in the fused ring system, with bond lengths consistent with aromatic character . The ethynyl group introduces significant electronic effects, including:

  • Increased π-conjugation through the triple bond

  • Enhanced dipole moment (calculated μ=2.12.7\mu = 2.1-2.7 D)

  • Steric accessibility for further functionalization

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The most efficient route employs Sonogashira coupling on halogenated precursors:

5-Bromo-1H-pyrrolo[2,3-b]pyridine+TrimethylsilylacetylenePd(PPh3)4,CuI2-(Trimethylsilylethynyl)-1H-pyrrolo[2,3-b]pyridine\text{5-Bromo-1H-pyrrolo[2,3-b]pyridine} + \text{Trimethylsilylacetylene} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{2-(Trimethylsilylethynyl)-1H-pyrrolo[2,3-b]pyridine}

Subsequent desilylation with tetrabutylammonium fluoride (TBAF) yields the terminal alkyne. Typical reaction conditions and yields:

ParameterValue
Catalyst Loading5 mol% Pd, 10 mol% CuI
SolventDMF/TEA (3:1)
Temperature80°C
Reaction Time12-16 h
Isolated Yield68-72%

Cyclocondensation Approaches

Alternative synthesis from 2-aminopyrrole derivatives via:

  • Condensation with β-ketoesters

  • Thermal cyclization of vinylogous urethanes

Spectroscopic Characterization

Key analytical data for structural confirmation:

1H^1\text{H} NMR (400 MHz, DMSO-d6):

  • δ 8.35 (s, 1H, H-3)

  • δ 7.92 (d, J = 5.1 Hz, 1H, H-6)

  • δ 7.45 (d, J = 5.1 Hz, 1H, H-5)

  • δ 6.95 (s, 1H, H-4)

  • δ 3.20 (s, 1H, ≡C-H)

13C^{13}\text{C} NMR (101 MHz, DMSO-d6):

  • 152.4 (C-2)

  • 141.2 (C-7a)

  • 128.6 (C≡C)

  • 83.4 (≡C-H)

IR (ATR, cm1^{-1}):

  • 3295 (≡C-H stretch)

  • 2102 (C≡C stretch)

  • 1610 (C=N pyridine)

  • 1555 (C=C pyrrole)

Chemical Reactivity

The ethynyl group enables diverse transformations:

Click Chemistry

Copper-catalyzed azide-alkyne cycloaddition (CuAAC):

2-Ethynyl-pyrrolopyridine+R-N3CuSO4/NaAscTriazole Adduct\text{2-Ethynyl-pyrrolopyridine} + \text{R-N}_3 \xrightarrow{\text{CuSO}_4/\text{NaAsc}} \text{Triazole Adduct}

Applications:

  • Bioconjugation (94% yield with benzyl azide)

  • Polymer synthesis (PDI <1.2)

Sonogashira Coupling

Functional group tolerance includes:

  • Aryl bromides (85-92% yield)

  • Heteroaryl chlorides (73-81% yield)

  • Vinyl triflates (68% yield)

Electrophilic Additions

Regioselective additions to the triple bond:

  • Halogenation (Br2_2, Cl2_2) → 1,2-dihaloalkenes

  • Hydroboration → trans-vinylboranes

Pharmacological Applications

Kinase Inhibition

Structural analogs demonstrate potent activity against:

KinaseIC50_{50} (nM)Selectivity Index
JAK32.4>100 vs JAK1
EGFR T790M8.935 vs wild-type
CDK4/611.212 vs CDK2

Mechanistic studies show hydrogen bonding between the pyrrolopyridine N-H and kinase hinge regions .

Antimicrobial Activity

Against drug-resistant strains:

OrganismMIC (μg/mL)Comparator (Ciprofloxacin)
MRSA ATCC 43300432
E. coli ESBL16>64
C. albicans SC5314816 (Fluconazole)

The ethynyl group enhances membrane permeability (LogP = 1.8 vs 1.2 for non-ethynyl analog).

Material Science Applications

Organic Electronics

  • HOMO/LUMO: -5.3 eV/-2.7 eV (DFT calculations)

  • Charge mobility: 0.12 cm2^2/V·s in OFET devices

  • Photoluminescence quantum yield: 38% in thin films

Metal-Organic Frameworks (MOFs)

Coordination with Cu(I) forms porous networks:

  • Surface area: 980 m2^2/g

  • CO2_2 uptake: 18.7 wt% at 298 K

  • H2_2 storage: 1.3 wt% at 77 K

Environmental and Toxicological Profile

  • Biodegradation (OECD 301F): 78% in 28 days

  • Aquatic toxicity (Daphnia magna): EC50_{50} = 12 mg/L

  • Mutagenicity (Ames test): Negative up to 1 mM

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